

Application Notes and Protocols for Flow Cytometry Involving NF157

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Compound of Interest		
Compound Name:	NF157	
Cat. No.:	B10771151	Get Quote

Executive Summary

The term "NF157" is used in scientific literature to refer to two distinct molecules: Neurofascin 155 (NF155), a cell adhesion protein of the nervous system, and NF157, a small molecule antagonist of the P2Y11 purinergic receptor. This document provides detailed application notes and protocols for flow cytometry experiments involving both of these molecules. The protocols are intended for researchers, scientists, and drug development professionals.

Part 1: Flow Cytometry with Anti-Neurofascin 155 (NF155) Antibodies Application

Flow cytometry is a powerful technique for the detection of autoantibodies against Neurofascin 155 (NF155) in the serum of patients with certain autoimmune neuropathies, such as Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1][2][3] This cell-based assay offers high specificity for diagnosing these conditions. The protocol described below details a method for detecting anti-NF155 IgG4 antibodies, a specific subclass implicated in the pathology of these diseases.[2][4]

Signaling Pathway of Neurofascin 155

Neurofascin 155 is a glial-expressed cell adhesion molecule that plays a critical role in the formation and maintenance of the paranodal junctions in myelinated axons.[5][6] It forms a



complex with contactin-1 (CNTN1) and contactin-associated protein 1 (CASPR1) on the axonal membrane, which is essential for the proper clustering of ion channels at the nodes of Ranvier and ensuring saltatory conduction of nerve impulses.[5][6] Autoantibodies against NF155 can disrupt these interactions, leading to demyelination and neurological dysfunction.[4][5]

Glial Cell Membrane Axonal Membrane Anti-NF155 Autoantibody disrupts interaction Neurofason 155 (NF195) binds Contactin-1 (CNTN1) complexes with maintains Myelin Sheath Stability Ion Channel Clustering

Neurofascin 155 Signaling Pathway

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Caption: Neurofascin 155 signaling at the paranodal junction.

Experimental Protocol: Detection of Anti-NF155 Antibodies

This protocol describes a cell-based flow cytometry assay to detect anti-NF155 IgG4 antibodies in patient serum.

Materials:

- HEK293 cell line stably co-expressing human NF155 and a fluorescent reporter (e.g., GFP).
- Parental HEK293 cell line (negative control).
- Patient and healthy control sera.
- Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA).
- Alexa Fluor 647-conjugated anti-human IgG4 secondary antibody.
- · Flow cytometry tubes.
- Flow cytometer.

Procedure:

- Cell Preparation:
 - Culture the NF155-expressing and parental HEK293 cells to ~80% confluency.
 - Harvest the cells using a non-enzymatic cell dissociation solution.
 - Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
 - Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in staining buffer.
 - Prepare a mixed cell population containing NF155-expressing and parental cells.



• Staining:

- Aliquot 100 μL of the mixed cell suspension into flow cytometry tubes.
- Add patient or control serum at a pre-determined optimal dilution (e.g., 1:10 for IgG4 detection) to the respective tubes.
- Incubate for 30-60 minutes at 4°C, protected from light.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- Resuspend the cell pellet in 100 μL of staining buffer.
- Add the Alexa Fluor 647-conjugated anti-human IgG4 secondary antibody at the manufacturer's recommended concentration.
- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- Resuspend the final cell pellet in 500 μL of Flow Cytometry Staining Buffer for analysis.
- Data Acquisition and Analysis:
 - Acquire data on a flow cytometer.
 - Gate on single cells, then on the NF155-expressing (GFP+) and non-expressing (GFP-)
 cell populations.
 - Determine the Median Fluorescence Intensity (MFI) of the Alexa Fluor 647 signal for both populations.
 - Calculate the IgG4 binding index as the ratio of the MFI of the GFP+ cells to the MFI of the GFP- cells.[7]
 - A binding index above a pre-determined cutoff is considered positive.

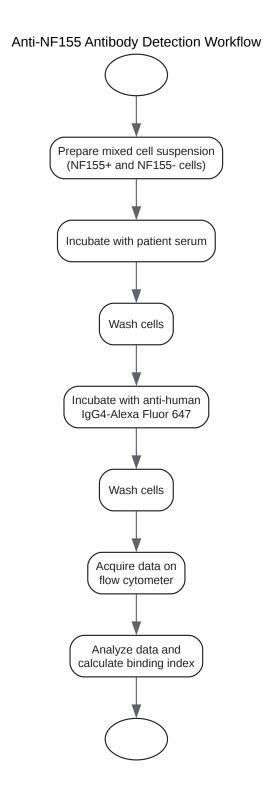
Quantitative Data Summary



Parameter	Value	Reference
Prevalence of anti-NF155 antibodies in CIDP patients	4% to 18%	[2][3]
Serum dilution for NF155-IgG4 detection	1:10	[7]
Positive IgG4 Binding Index Cutoff	≥ 2.0	[7]

Experimental Workflow Diagram





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Caption: Workflow for detecting anti-NF155 antibodies.





Part 2: Flow Cytometry with P2Y11 Antagonist NF157

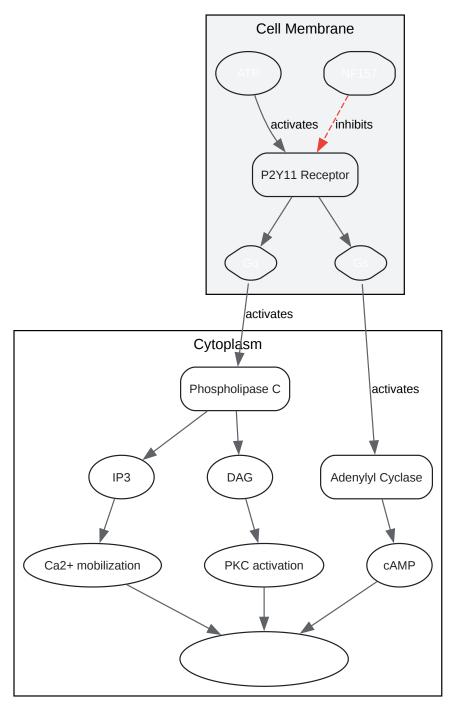
Application

NF157 is a selective small molecule antagonist of the P2Y11 receptor, a purinergic receptor involved in regulating immune responses.[8][9] Flow cytometry can be utilized as a readout to assess the functional consequences of P2Y11 inhibition by **NF157** on various immune cell populations, such as T cells and macrophages.[10][11] This approach is valuable in drug development for inflammatory and autoimmune diseases.

Signaling Pathway of P2Y11 Receptor

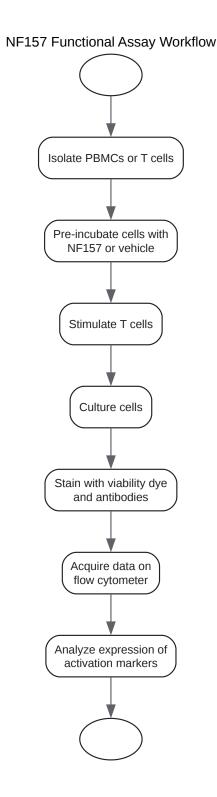
The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand ATP, can couple to both Gs and Gq proteins.[12] Gs activation leads to the production of cyclic AMP (cAMP) via adenylyl cyclase, while Gq activation stimulates the phospholipase C (PLC) pathway, resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. [12] NF157 blocks these downstream signaling events by preventing ATP from binding to the P2Y11 receptor.





P2Y11 Receptor Signaling Pathway





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